molecular formula C10H5BrINO2 B1377913 2-Bromo-1-iodo-4-nitronaphthalene CAS No. 1242028-74-5

2-Bromo-1-iodo-4-nitronaphthalene

Cat. No. B1377913
M. Wt: 377.96 g/mol
InChI Key: RXWHCVHKLZPYNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitronaphthalene derivatives often involves the nitration of naphthalene . This process can be achieved using various reagents, from classical nitrating mixtures to unusual reagent systems . The reaction occurs under homogeneous conditions, and the product analysis showed peaks corresponding to 1-nitronaphthalene (96%) and 2-nitronaphthalene (4%) .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-iodo-4-nitronaphthalene is derived from its molecular formula, C10H5BrINO2. It is related to other compounds such as 2-Iodo-1-nitronaphthalene and 2-Bromo-1-iodonaphthalene , which share similar structural characteristics.


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 2-Bromo-1-iodo-4-nitronaphthalene are substitution, addition, and oxidation . The most common type is electrophilic substitution, which involves the attack of an electrophile at carbon to form a cationic intermediate .

properties

IUPAC Name

2-bromo-1-iodo-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrINO2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWHCVHKLZPYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-iodo-4-nitronaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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